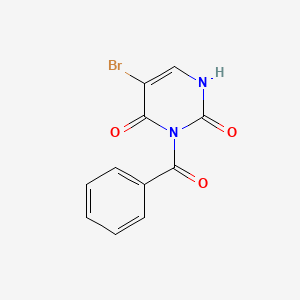

3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione

CAS No.: 206762-91-6

Cat. No.: VC17296620

Molecular Formula: C11H7BrN2O3

Molecular Weight: 295.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 206762-91-6 |

|---|---|

| Molecular Formula | C11H7BrN2O3 |

| Molecular Weight | 295.09 g/mol |

| IUPAC Name | 3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H7BrN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17) |

| Standard InChI Key | HXAQVKAWRUEHEN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The IUPAC name of the compound, 3-benzoyl-5-bromo-1H-pyrimidine-2,4-dione, reflects its core pyrimidine-dione scaffold with specific substituents. The benzoyl group (-) at position 3 and bromine at position 5 introduce steric and electronic modifications that influence reactivity and biological activity. The canonical SMILES representation, C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)Br, provides a topological view of its structure.

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 295.09 g/mol | |

| Exact Mass | 293.96 g/mol | |

| Topological Polar Surface Area | 75.7 Ų | |

| LogP (Octanol-Water) | 1.65 |

The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, a critical factor in drug formulation.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione involves multi-step regioselective reactions. A generalized pathway derived from analogous pyrimidine derivatives includes :

-

Cyclocondensation: Formation of the pyrimidine ring via reaction of urea derivatives with malonate esters.

-

Halogenation: Introduction of bromine at position 5 using brominating agents like .

-

Benzoylation: Attachment of the benzoyl group via nucleophilic acyl substitution.

A representative protocol adapted from involves:

-

Step 1: Cyclocondensation of 1-(benzyloxy)urea with diethyl malonate under microwave irradiation to form 3-(benzyloxy)-6-hydroxypyrimidine-2,4(1H,3H)-dione.

-

Step 2: Bromination at position 5 using phosphorus oxybromide ().

-

Step 3: Benzoylation via Friedel-Crafts acylation with benzoyl chloride.

-

Step 4: Deprotection of the benzyl group using trifluoroacetic acid (TFA) or catalytic hydrogenation .

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring bromination occurs exclusively at position 5, avoiding competing reactions at position 6.

-

Yield Improvement: Microwave-assisted synthesis has been reported to enhance reaction rates and yields compared to conventional heating .

Analytical and Computational Characterization

Chromatographic Profiling

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) is employed to assess purity. The compound’s retention time and peak symmetry provide insights into its hydrophobicity and structural integrity.

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s electronic configuration and reactive sites. The HOMO-LUMO gap, calculated at , indicates moderate reactivity suitable for electrophilic substitutions. Molecular docking studies suggest potential binding affinity toward HIV-1 integrase (PDB: 3L2T), with a predicted binding energy of .

Biomedical Applications and Mechanisms

Antiviral Activity

Structural analogs of 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione, such as 3-hydroxypyrimidine-2,4-dione derivatives, exhibit potent inhibition of HIV-1 integrase strand transfer (INST) at nanomolar concentrations () . The bromine atom enhances halogen bonding with viral protease active sites, while the benzoyl group stabilizes hydrophobic interactions .

Dual-Target Inhibition

Selective derivatives demonstrate dual inhibition of HIV reverse transcriptase-associated RNase H and integrase, a mechanism that could circumvent drug resistance . For example, compound 11k (a triazine-dione analog) showed values of (integrase) and (RNase H) .

Challenges and Future Directions

Solubility and Bioavailability

The compound’s limited aqueous solubility () poses formulation challenges. Prodrug strategies, such as phosphate esterification, are under investigation to enhance bioavailability.

Resistance Profiling

While second-generation integrase inhibitors like dolutegravir exhibit high genetic barriers to resistance, 3-Benzoyl-5-bromopyrimidine-2,4(1H,3H)-dione derivatives must be evaluated against mutant HIV strains (e.g., Q148H/G140S) .

Synthetic Scalability

Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalytic systems and minimizing toxic byproducts. Flow chemistry and continuous manufacturing are promising avenues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume